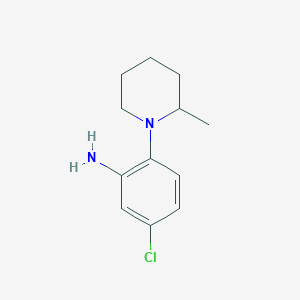

5-Chloro-2-(2-methylpiperidin-1-yl)aniline

Description

Significance of Piperidine (B6355638) and Aniline (B41778) Scaffolds in Molecular Design

Among the myriad of heterocyclic structures, the piperidine ring, a six-membered heterocycle with one nitrogen atom, stands out as one of the most important synthetic fragments in drug design. nih.gov Its prevalence is noted in over twenty classes of pharmaceuticals. nih.gov The saturated, non-aromatic nature of the piperidine ring allows it to adopt various chair and boat conformations, providing a three-dimensional architecture that can be crucial for fitting into the binding sites of proteins and enzymes. Furthermore, the piperidine moiety can act as a linker or be used to improve a drug's pharmacokinetic profile by increasing solubility under physiological conditions. encyclopedia.pub

Similarly, the aniline scaffold, a benzene (B151609) ring bearing an amino group, is a fundamental building block in organic synthesis. Aniline and its derivatives are precursors to a wide range of dyes, polymers, and, significantly, pharmaceuticals. The amino group on the aromatic ring is a versatile functional handle, allowing for numerous chemical transformations. The electronic properties of the aniline ring can be readily modulated by introducing various substituents, which in turn influences the reactivity and biological activity of the resulting molecules. The combination of piperidine and aniline moieties into a single molecular entity is a common strategy in medicinal chemistry to create novel compounds with enhanced biological activities.

Rationale for Investigating the 5-Chloro-2-(2-methylpiperidin-1-yl)aniline Core in Advanced Chemical Studies

The specific molecular architecture of this compound presents a compelling case for its investigation in advanced chemical studies. The rationale for its synthesis and exploration is built upon the strategic combination of its constituent parts: a chlorinated aniline core and a 2-methylpiperidine (B94953) substituent.

The synthesis of such a compound would likely involve a nucleophilic aromatic substitution reaction, where 2-methylpiperidine displaces a leaving group (such as a halogen) on a suitably activated chloro-nitrobenzene precursor, followed by the reduction of the nitro group to an aniline. tandfonline.comresearchgate.net For instance, a common precursor, 5-chloro-2-nitroaniline, is a known synthetic intermediate used in the preparation of various biologically active molecules. hsppharma.comchemicalbook.commallakchemicals.com

The inclusion of a chlorine atom on the aniline ring is a deliberate design choice. Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. nih.gov A chloro substituent can profoundly affect a molecule's properties by altering its lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding. chemrxiv.org Specifically, the para-substitution of chlorine on an aniline ring is a common and effective modification. nih.gov

The 2-(2-methylpiperidin-1-yl) group introduces several important features. The piperidine ring, as discussed, can improve pharmacokinetic properties. The addition of a methyl group at the 2-position of the piperidine ring introduces a chiral center and steric bulk. This stereochemistry can be critical for achieving selective interactions with chiral biological targets like enzymes and receptors. researchgate.net The presence of this methyl group can also influence the conformational preference of the piperidine ring and its orientation relative to the aniline plane, which can be pivotal for biological activity.

Therefore, the this compound core is a scaffold of significant interest. It combines the electronically-modulating and metabolically-stabilizing effects of the chloro group with the favorable pharmacokinetic and three-dimensional structural properties of the 2-methylpiperidine moiety. This unique combination makes it a promising candidate for exploration in drug discovery programs and as a versatile intermediate in the synthesis of more complex chemical entities.

Data Tables

To provide context for the chemical properties of the core compound, the following tables detail the physicochemical properties of its key precursors.

Table 1: Physicochemical Properties of 5-Chloro-2-nitroaniline

| Property | Value |

| CAS Number | 1635-61-6 |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Appearance | Yellow to orange powder/solid |

| Melting Point | 125-129 °C hsppharma.commallakchemicals.comfishersci.com |

| Boiling Point | 323.4 °C at 760 mmHg hsppharma.commallakchemicals.com |

| Density | 1.494 g/cm³ hsppharma.commallakchemicals.com |

| Flash Point | 149.4 °C hsppharma.commallakchemicals.com |

| Solubility | Soluble in Water, Chloroform, & Methanol mallakchemicals.com |

Data sourced from multiple chemical suppliers and databases. hsppharma.commallakchemicals.comfishersci.comnih.gov

Table 2: Physicochemical Properties of 2-Methylpiperidine

| Property | Value |

| CAS Number | 109-05-7 |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol chemsynthesis.comnih.govsigmaaldrich.com |

| Appearance | Colorless to yellow liquid nih.gov |

| Melting Point | -4 to -5 °C chemsynthesis.comfishersci.com |

| Boiling Point | 117-119 °C chemsynthesis.comnih.govsigmaaldrich.comfishersci.com |

| Density | 0.838-0.844 g/mL at 25 °C chemsynthesis.comnih.govsigmaaldrich.comthegoodscentscompany.com |

| Refractive Index | 1.442-1.448 at 20 °C chemsynthesis.comnih.govsigmaaldrich.comthegoodscentscompany.com |

| Solubility | Soluble in water nih.gov |

Data sourced from multiple chemical suppliers and databases. chemsynthesis.comnih.govsigmaaldrich.comfishersci.comthegoodscentscompany.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYKONGIFFZKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588329 | |

| Record name | 5-Chloro-2-(2-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893751-38-7 | |

| Record name | 5-Chloro-2-(2-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 2 Methylpiperidin 1 Yl Aniline

Retrosynthetic Analysis of the 5-Chloro-2-(2-methylpiperidin-1-yl)aniline Core

A retrosynthetic analysis of this compound reveals several logical disconnections to identify potential starting materials. The most apparent disconnection is at the C-N bond between the aniline (B41778) ring and the piperidine (B6355638) nitrogen. This leads to two primary synthons: a 4-chloro-2-aminophenyl cation (or an equivalent electrophilic species) and a 2-methylpiperidine (B94953) anion (or a nucleophilic equivalent).

A second approach involves disconnecting the C-NH2 bond, suggesting a late-stage reduction of a nitro group. This points to 1-chloro-4-nitro-2-(2-methylpiperidin-1-yl)benzene as a key intermediate. This intermediate can be further disconnected at the C-N (piperidine) bond, leading back to a doubly activated electrophilic aromatic ring, such as 1,2-dichloro-4-nitrobenzene or 2,4-dichloro-1-nitrobenzene, and the nucleophile 2-methylpiperidine. These fundamental disconnections form the basis for the primary synthetic strategies discussed below.

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through several methodologies, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and yield.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a foundational method for the synthesis of N-arylpiperidines. This strategy relies on the reaction of an electron-deficient aryl halide with an amine nucleophile. For the synthesis of the target compound, a common precursor is a di- or tri-substituted benzene (B151609) ring activated by an electron-withdrawing group, typically a nitro group, positioned ortho or para to a leaving group (e.g., a halogen).

A plausible SNAr approach involves the reaction of 2,4-dichloro-1-nitrobenzene with 2-methylpiperidine. The nitro group at the 1-position strongly activates the chlorine atoms at the 2- and 4-positions towards nucleophilic attack. The substitution predominantly occurs at the 2-position due to the ortho activation by the nitro group. The subsequent intermediate, 1-chloro-4-nitro-2-(2-methylpiperidin-1-yl)benzene, can then be reduced to the final product. The reactivity in SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the reaction conditions.

| Starting Material | Nucleophile | Conditions | Intermediate |

| 2,4-Dichloro-1-nitrobenzene | 2-Methylpiperidine | Base (e.g., K2CO3), Solvent (e.g., DMF, DMSO), Heat | 1-Chloro-4-nitro-2-(2-methylpiperidin-1-yl)benzene |

| 1,2-Dichloro-4-nitrobenzene | 2-Methylpiperidine | Base (e.g., Na2CO3), Solvent (e.g., Acetonitrile), Heat | 2-Chloro-4-nitro-1-(2-methylpiperidin-1-yl)benzene |

This table presents plausible reaction schemes based on established nucleophilic aromatic substitution principles.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, including the synthesis of N-arylpiperidines. This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions.

In the context of synthesizing this compound, a suitable starting material would be 2,4-dichloroaniline, which is coupled with 2-methylpiperidine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often providing excellent results. The regioselectivity of the coupling can sometimes be a challenge with dihalogenated substrates, but careful optimization of reaction conditions can favor the desired product.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| 2,4-Dichloroaniline | 2-Methylpiperidine | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | 100-120 |

| 1-Bromo-2,4-dichlorobenzene | 2-Methylpiperidine | Pd(OAc)2 / SPhos | Cs2CO3 | Dioxane | 90-110 |

This table illustrates typical conditions for Buchwald-Hartwig amination reactions based on literature for similar substrates.

Reductive Amination and Nitro Group Reduction Approaches

A common and efficient strategy for the synthesis of anilines is the reduction of a corresponding nitroarene. This approach is particularly useful when the nitro group is also utilized to activate the aromatic ring for a preceding nucleophilic substitution step. As mentioned in the SNAr section, the reaction of 2,4-dichloro-1-nitrobenzene with 2-methylpiperidine yields 1-chloro-4-nitro-2-(2-methylpiperidin-1-yl)benzene. The final step is the reduction of the nitro group to an amine.

Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2 with Pd/C, PtO2) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reagents like sodium dithionite or hydrazine hydrate with a catalyst. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is often a clean and high-yielding method.

A patent for a similar compound, 5-chloro-2-methylaniline (B43014), describes the reduction of 4-chloro-2-nitrotoluene using a polysulfide in the presence of an ammonium salt. Another method involves the use of hydrazine hydrate with a catalyst for the reduction of an azo-compound precursor.

| Nitroarene Intermediate | Reducing Agent | Conditions | Product |

| 1-Chloro-4-nitro-2-(2-methylpiperidin-1-yl)benzene | H2, Pd/C | Methanol, room temp. | This compound |

| 1-Chloro-4-nitro-2-(2-methylpiperidin-1-yl)benzene | Fe, NH4Cl | Ethanol/Water, reflux | This compound |

| 1-Chloro-4-nitro-2-(2-methylpiperidin-1-yl)benzene | SnCl2·2H2O | Ethanol, reflux | This compound |

This table outlines common methods for the reduction of nitroarenes applicable to the synthesis of the target compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates and often improving yields. Many of the traditional synthetic methods can be adapted for microwave irradiation. For instance, both nucleophilic aromatic substitution and Buchwald-Hartwig amination reactions can be significantly expedited using microwave heating.

The key advantage of microwave synthesis is the rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times, reduced side product formation, and improved energy efficiency. In the synthesis of this compound, a microwave-assisted Buchwald-Hartwig coupling of 2,4-dichloroaniline and 2-methylpiperidine could potentially reduce the reaction time from hours to minutes. Similarly, SNAr reactions can also benefit from microwave irradiation, allowing for faster conversions at elevated temperatures and pressures in sealed vessels.

| Reaction Type | Reactants | Conditions | Time |

| Buchwald-Hartwig Amination | 2,4-Dichloroaniline, 2-Methylpiperidine | Pd catalyst, ligand, base, solvent | 10-30 min |

| Nucleophilic Aromatic Substitution | 2,4-Dichloro-1-nitrobenzene, 2-Methylpiperidine | Base, solvent | 15-60 min |

This table provides a comparative overview of potential microwave-assisted protocols versus conventional heating.

Stereoselective Synthesis of Chiral Piperidine Moieties

The 2-methylpiperidine moiety in the target compound contains a stereocenter, meaning that this compound can exist as a pair of enantiomers. For applications where a single enantiomer is required, a stereoselective synthesis of the 2-methylpiperidine ring is necessary. This can be achieved either by using an enantiomerically pure starting material or by employing an asymmetric synthesis or resolution method.

Various strategies have been developed for the asymmetric synthesis of substituted piperidines. These include the use of chiral auxiliaries, asymmetric catalysis (e.g., hydrogenation, cyclization), and biocatalysis. For example, chiral 2-methylpiperidine can be prepared from chiral precursors such as (R)- or (S)-alaninol. Resolution of racemic 2-methylpiperidine using a chiral resolving agent is another common approach. Once the desired enantiomer of 2-methylpiperidine is obtained, it can be used in any of the synthetic routes described above to yield the corresponding enantiomer of this compound.

| Method | Description |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids or their derivatives, to construct the chiral piperidine ring. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity in key bond-forming reactions, such as asymmetric hydrogenation of a pyridine precursor. |

| Resolution | Separation of a racemic mixture of 2-methylpiperidine using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. |

This table summarizes the main approaches for obtaining enantiomerically pure 2-methylpiperidine.

Derivatization Strategies and Functionalization of the Core Structure

The core structure of this compound possesses two main sites for derivatization: the aniline moiety and the piperidine ring. These sites allow for a wide range of functionalization strategies aimed at modifying the compound's physicochemical properties and biological activity.

Modifications on the Aniline Moiety

The primary amino group on the aniline ring is a key handle for various chemical modifications. Standard transformations for aromatic amines can be readily applied to introduce diverse functional groups.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to introduce new substituents or to act as a protecting group for the amine during subsequent reactions.

Alkylation: N-alkylation can introduce alkyl or aryl groups, converting the primary amine into a secondary or tertiary amine.

Diazotization: The primary amine can be converted into a diazonium salt, which is a versatile intermediate. This salt can then undergo various reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents (e.g., -OH, -CN, -Br) onto the aromatic ring, replacing the amino group.

Formation of Heterocycles: The aniline moiety can serve as a building block for the synthesis of nitrogen-containing heterocyclic compounds, such as benzimidazoles, by reacting with appropriate reagents. For instance, reaction with 1,3-dicarbomethoxy-S-methylisothiourea after a reduction of a nitro precursor can yield benzimidazole-2-carbamates sigmaaldrich.com.

These modifications leverage the nucleophilicity of the aniline nitrogen to create a diverse library of derivatives.

Substitutions on the Piperidine Ring

The 2-methylpiperidine ring offers several possibilities for substitution, although it is generally less reactive than the aniline moiety.

C-H Activation: Modern synthetic methods, including metal-catalyzed C-H activation, could potentially be used to introduce functional groups at various positions on the piperidine ring mdpi.com.

Ring-Opening and Rearrangement: Under specific conditions, the piperidine ring could undergo ring-opening reactions or rearrangements to form different heterocyclic structures.

Functionalization of the Methyl Group: The methyl group at the 2-position of the piperidine ring could be a site for functionalization through radical reactions or other advanced synthetic methods.

The development of new synthetic routes for substituted piperidines is an active area of research, with methods like alkene cyclization and reductive amination being employed to create complex piperidine structures mdpi.comnih.gov. Kinetic resolution techniques have also been used to synthesize enantioenriched substituted 2-arylpiperidines, which can be further functionalized acs.org.

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is governed by the interplay of its functional groups.

Oxidation: The aniline ring is susceptible to oxidation. For example, the oxidation of the related compound 5-chloro-2-methyl aniline with periodate in the presence of a Mn(II) catalyst has been shown to yield 2-chloro-5-methyl-1,4-benzoquinone researchgate.net. A similar transformation could be expected for this compound, where the aniline moiety is oxidized to a quinone.

Reduction: While the core molecule is already an amine, reduction is a key step in its synthesis from a nitro-aromatic precursor. The synthesis of substituted anilines often involves the reduction of a nitro group. For instance, 5-chloro-2-methyl aniline can be synthesized by the reduction of 4-chloro-2-nitrotoluene using a polysulfide solution google.com. This suggests that this compound would be synthesized from the corresponding nitro compound, 5-chloro-2-(2-methylpiperidin-1-yl)nitrobenzene, via catalytic hydrogenation or other reduction methods.

Electrophilic Substitution: The aniline ring is activated towards electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. The piperidin-1-yl group is also an activating ortho-, para-director. Given that the positions ortho and para to the amino group are already substituted (piperidin-1-yl and chloro, respectively), further substitution would likely be directed to the remaining open ortho position (position 6) or the para position relative to the piperidinyl group (position 4). The steric bulk of the 2-methylpiperidine group would likely influence the regioselectivity of such reactions.

Introduction of Linkers and Bridging Moieties

Linkers and bridging moieties are often introduced to connect the core structure to other molecules, for example, in the development of bivalent ligands or probes. The primary amino group is the most common site for attaching such linkers.

Amide Bond Formation: A common strategy is to react the aniline with a bifunctional linker containing a carboxylic acid group at one end and another functional group (e.g., an alkyne, azide, or protected amine) at the other. This creates a stable amide bond.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can introduce urea or thiourea linkages, respectively.

Reductive Amination: The aniline can be reacted with an aldehyde-containing linker under reductive conditions to form a secondary amine bridge.

For example, in the synthesis of related compounds, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide was used as a scaffold to attach various heterocyclic moieties via condensation reactions mdpi.com. This highlights how a substituted aniline core can be elaborated with complex bridging structures.

Optimization of Synthetic Yields and Process Efficiency

The efficient synthesis of this compound is crucial for its application. A key step in its synthesis is likely the coupling of an amine (2-methylpiperidine) with an aryl halide, a reaction known as the Buchwald-Hartwig amination wikipedia.org.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds wikipedia.orgacsgcipr.org. The efficiency and yield of this reaction are highly dependent on the choice of catalyst, ligand, base, and solvent acsgcipr.orgyoutube.com.

Key Optimization Parameters for Buchwald-Hartwig Amination:

| Parameter | Description | Impact on Yield and Efficiency |

| Catalyst | Typically a palladium(0) or palladium(II) source. | The choice of palladium precursor can affect reaction rates and catalyst stability. |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are commonly used. youtube.com | The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination), significantly improving reaction scope and yields. youtube.com |

| Base | A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Soluble organic bases like DBU have also been explored. chemrxiv.org | The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center. The choice of base can affect functional group tolerance and reaction kinetics. youtube.comchemrxiv.org |

| Solvent | Aprotic polar solvents like toluene, dioxane, or THF are often used. | The solvent affects the solubility of reactants and catalyst components, which can influence reaction rates. |

Process efficiency can also be improved by developing greener synthetic routes. For example, a method for synthesizing 5-chloro-2-methyl aniline with a high yield (98.94%) and low production cost was developed using sodium polysulfide for the reduction of the nitro group, avoiding the use of expensive and easily poisoned metal catalysts google.com. Similarly, optimizing the amination step in the synthesis of 5-chloro-2-nitroaniline by using high-pressure amination can lead to high yields and reduced wastewater google.com.

Spectroscopic and Structural Characterization of 5 Chloro 2 2 Methylpiperidin 1 Yl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 5-Chloro-2-(2-methylpiperidin-1-yl)aniline is not widely published, the expected chemical shifts for both ¹H and ¹³C NMR can be predicted based on the analysis of similar structures, such as 5-chloro-2-methylaniline (B43014) and other substituted anilines. rsc.orgchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the protons of the 2-methylpiperidine (B94953) ring, and the amine protons. The aromatic protons on the chloro-substituted benzene (B151609) ring are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their multiplicity and coupling constants dictated by their relative positions. The protons of the piperidine (B6355638) ring would exhibit more complex splitting patterns in the aliphatic region (δ 1.2-3.5 ppm). The methyl group on the piperidine ring would likely appear as a doublet in the upfield region. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton NMR data. The aromatic carbons are expected to resonate in the δ 110-150 ppm range. The carbon atom attached to the chlorine will be influenced by its electronegativity, and the carbon attached to the nitrogen atom will also have a characteristic chemical shift. The aliphatic carbons of the 2-methylpiperidine ring, including the methyl carbon, will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| Aromatic C-Cl | - | 120 - 135 |

| Aromatic C-N | - | 140 - 150 |

| Piperidine CH₂ | 1.2 - 3.5 | 20 - 55 |

| Piperidine CH | 2.5 - 4.0 | 50 - 65 |

| Piperidine CH₃ | 0.8 - 1.5 | 15 - 25 |

| Aniline (B41778) NH₂ | Variable (broad singlet) | - |

Note: The chemical shifts are estimations based on analogous compounds and general NMR principles. ucl.ac.ukresearchgate.netpitt.eduorganicchemistrydata.org Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₇ClN₂, which corresponds to a molecular weight of approximately 224.73 g/mol and an exact mass of about 224.1080 g/mol . lookchem.com In a mass spectrum, the presence of a molecular ion peak (M⁺) at m/z 224 would confirm the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 226, with about one-third the intensity of the M⁺ peak, is expected. youtube.com

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways observed for anilines and piperidine derivatives. miamioh.eduresearchgate.netnih.gov Alpha-cleavage adjacent to the nitrogen atom of the piperidine ring is a common fragmentation route, leading to the loss of a methyl radical (CH₃•) or other alkyl fragments. Fragmentation may also involve cleavage of the C-N bond connecting the piperidine ring to the aniline moiety.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Significance |

| 224/226 | [C₁₂H₁₇ClN₂]⁺ | Molecular ion (M⁺) and M+2 peaks |

| 209/211 | [M - CH₃]⁺ | Loss of the methyl group from the piperidine ring |

| 140/142 | [C₆H₅ClNH]⁺ | Cleavage of the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

Note: These m/z values are predicted based on the structure and common fragmentation patterns. chemicalbook.comnist.govnist.govnist.govnist.gov The relative intensities of these peaks would provide further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and piperidine methylene (B1212753) groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to one or more bands in the 1450-1600 cm⁻¹ region. vscht.czchemicalbook.comnist.gov The C-N stretching vibration can be expected in the 1250-1350 cm⁻¹ range. Finally, the C-Cl stretching vibration will likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amine C-N | Stretch | 1250 - 1350 |

| Alkyl C-H | Bend | 1375 - 1465 |

| C-Cl | Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structural Determination

As of the current date, there is no publicly available crystal structure for this compound in crystallographic databases. ugr.es Were a single crystal of sufficient quality to be grown and analyzed, the resulting data would allow for the unambiguous determination of its solid-state structure. This would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. researchgate.net Furthermore, it would reveal the precise bond lengths and angles of the entire molecule, the conformation of the 2-methylpiperidine ring, and the nature of any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Computational Chemistry and Molecular Modeling of 5 Chloro 2 2 Methylpiperidin 1 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For 5-Chloro-2-(2-methylpiperidin-1-yl)aniline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher, would be performed to determine its most stable three-dimensional structure (geometrical optimization). nih.govresearchgate.net This process minimizes the energy of the molecule to predict key structural parameters like bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the molecule's ground-state conformation and serves as the foundation for all other computational analyses. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding chemical reactivity. malayajournal.org For this compound, an FMO analysis would calculate the energies of these orbitals. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter; a small gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net Visualizing the distribution of these orbitals on the molecular frame would indicate the likely sites for nucleophilic and electrophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to denote different potential regions: red typically indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. malayajournal.org Green denotes regions of neutral potential. An MEP map of this compound would identify the electron-rich amine group and electron-poor regions, providing a guide to its intermolecular interactions and reactive behavior. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and antibonds. wisc.eduaiu.edu For this compound, NBO analysis would quantify the strength of its chemical bonds, analyze hybridization, and reveal hyperconjugative interactions. These interactions, which involve charge transfer from occupied bonding or lone-pair orbitals to unoccupied antibonding orbitals, are key to understanding molecular stability. The energy associated with these charge-transfer events (E(2)) quantifies the stabilization they provide. wisc.edu

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red, indicating significant interactions like hydrogen bonds. mdpi.com This surface can be deconstructed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. mdpi.com Each type of interaction (e.g., H···H, C···H, Cl···H) appears as a distinct region on the plot, and the percentage contribution of each can be calculated. researchgate.net For this compound, this analysis would reveal the nature and relative importance of the non-covalent forces governing its crystal packing. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations typically focus on a static, single-molecule ground state, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com An MD simulation would model the movements of the atoms in this compound over time by solving Newton's equations of motion. This provides insights into the molecule's conformational flexibility, particularly the puckering of the piperidine (B6355638) ring and the rotation around the C-N bond connecting it to the aniline (B41778) ring. By simulating the molecule in a solvent like water, MD can explore its dynamic behavior in a more realistic environment, analyze its solvation, and determine the most populated conformations in solution. mdpi.com

Ligand-Based Computational Approaches

Ligand-based drug design methods are paramount when the three-dimensional structure of the biological target is unknown or not well-defined. uomisan.edu.iq These approaches rely on the analysis of a set of molecules known to be active towards a specific target to derive a model that explains their biological activity.

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and trigger or block its response. medchemexpress.com These models are generated by aligning a set of active compounds and identifying the common chemical features responsible for their activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govbiointerfaceresearch.com

For a molecule like this compound, a pharmacophore hypothesis could be generated based on its key structural features. The model would likely include:

A hydrophobic feature corresponding to the methyl-substituted piperidine ring.

A hydrogen bond donor feature from the primary amine (-NH2) group.

An aromatic feature representing the chlorophenyl ring.

A hydrogen bond acceptor feature, potentially from the nitrogen atom of the piperidine ring or the electron-rich chlorine atom.

Once developed, this pharmacophore model can be used as a 3D query to screen large chemical databases to identify novel, structurally diverse compounds that match the essential features and may possess similar biological activity. biointerfaceresearch.com This approach has been successfully used to identify novel scaffolds for various targets. bldpharm.com The process involves filtering compounds based on their fit to the pharmacophore model, followed by further computational and experimental validation. researchgate.net

Table 1: Hypothetical Pharmacophore Features for this compound

| Feature Type | Moiety | Potential Role in Binding |

| Aromatic Ring | Chlorophenyl | π-π stacking or hydrophobic interactions |

| Hydrogen Bond Donor | Aniline -NH2 | Forms hydrogen bonds with receptor |

| Hydrogen Bond Acceptor | Piperidine Nitrogen | Interacts with donor groups on the receptor |

| Hydrophobic Group | Methylpiperidine | Occupies a hydrophobic pocket in the target |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chemmethod.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing the synthesis of the most promising candidates. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as charge distribution.

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area (PSA).

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a regression model. chemmethod.commdpi.com For instance, a study on diarylaniline analogues used MLR and Artificial Neural Networks (ANN) to predict anti-HIV-1 activity. chemmethod.com Similarly, a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs used various machine learning algorithms to model their inhibitory activity against Plasmodium falciparum. mdpi.com Such models provide valuable insights into which structural modifications are likely to enhance or diminish the biological activity of the this compound scaffold. ajchem-b.com

Structure-Based Computational Approaches

When the 3D structure of the target protein is available, structure-based methods can provide a more detailed and accurate picture of ligand-protein interactions, guiding the design of more potent and selective inhibitors.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. globalresearchonline.net The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. This method is crucial for understanding the binding mode of a ligand and for virtual screening campaigns. jbcpm.com

A molecular docking study of this compound would require the 3D structure of a relevant biological target. The compound would be docked into the active site of the protein, and the resulting binding poses would be analyzed. For example, in docking studies of other chloro-aniline derivatives against an E. coli protein, key interactions such as hydrogen bonds and hydrophobic interactions were identified as crucial for binding. globalresearchonline.net Similarly, docking studies on piperidin-4-imine derivatives against a reductase enzyme revealed that the most potent compounds had favorable Glide dock scores. dovepress.com The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with lower scores indicating better binding affinity.

Table 2: Example of Docking Study Results for Structurally Related Compounds

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | GLU166, LEU141, CYS145, GLY143 | nih.gov |

| Piperidin-4-imine derivatives | EACP Reductase (1ZID) | -8.0 to -9.4 | Not specified | dovepress.com |

| Dichloro aniline derivatives | E. coli protein (2Y2T) | Not specified | GLN 94, TRP95, ILE 6, PHE 8 | globalresearchonline.net |

Protein-Ligand Interaction Analysis

Following a molecular docking simulation, a detailed analysis of the protein-ligand interactions is performed to understand the molecular basis of binding. This analysis identifies the specific types of interactions between the ligand and the amino acid residues in the binding pocket. Common interactions include:

Hydrogen Bonds: Formed between the aniline's -NH2 group or the piperidine nitrogen and suitable donor/acceptor residues in the protein.

Hydrophobic Interactions: The chlorophenyl and methylpiperidine moieties can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

π-π Stacking: The aromatic chlorophenyl ring can stack with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan.

Salt Bridges: If any of the interacting partners are charged, salt bridges can form, significantly contributing to the binding affinity.

Understanding these interactions is critical for lead optimization. For instance, if a hydrogen bond is identified as crucial, medicinal chemists can design analogs that enhance this interaction, potentially leading to increased potency. Analysis of various protein-ligand complexes has shown that hydrophobic interactions are often a driving factor for high-efficiency ligands.

Virtual Screening and Combinatorial Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com When based on a protein structure, virtual screening typically involves docking a large number of compounds into the target's binding site and ranking them based on their predicted binding affinity.

The this compound scaffold can be used as a starting point for both virtual screening and combinatorial library design. A combinatorial library can be virtually generated by systematically modifying the core scaffold. For example, different substituents could be placed on the phenyl ring or the piperidine ring to create a library of virtual compounds. nih.gov This library can then be screened against a target protein to identify the most promising derivatives for synthesis and biological testing. This approach, often referred to as scaffold-focused virtual screening, has proven effective in discovering novel inhibitors. nih.gov

Structure Activity Relationship Sar Studies and Derivatization of 5 Chloro 2 2 Methylpiperidin 1 Yl Aniline Analogs

Impact of Aniline (B41778) Substitutions on Biological Activity

The aniline moiety serves as a versatile scaffold for structural modifications, and early SAR studies have indicated that it is a prime site for optimization. nih.gov The electronic properties of the aniline ring, influenced by various substituents, can significantly affect a compound's potency and pharmacokinetic properties. For instance, the introduction of different groups on the phenyl ring of the aniline moiety can modulate its electron density and lipophilicity. nih.govresearchgate.net

Research on related structures has shown that the position and nature of substituents are critical. Studies on analogs reveal that the aniline phenyl ring can often tolerate substitutions at the 4-position, in some cases leading to improved potency. nih.gov Conversely, adding substituents at other positions, such as a dimethoxy pattern at the 3 and 4-positions, can sometimes lead to a loss of activity, suggesting steric limitations within the target's binding site. nih.gov The goal of such substitutions is often to enhance potency while improving drug-like properties, such as reducing high lipophilicity to achieve a calculated logP (clogP) below 5. nih.gov The relationship between the substitution pattern on the aniline ring and lipophilicity has been observed, with para-substituted compounds generally showing lower lipophilicity compared to ortho- or meta-substituted analogs. nih.gov

| Substitution Pattern | General Impact on Activity | Reference |

| 4-Position Substitution | Can lead to improved potency. | nih.gov |

| 3,4-Dimethoxy Substitution | May result in a loss of activity due to steric hindrance. | nih.gov |

| Para-Substitution | Tends to exhibit lower lipophilicity. | nih.gov |

| Ortho-Substitution | Tends to exhibit the highest lipophilicity. | nih.gov |

Influence of Piperidine (B6355638) Ring Modifications and Substituent Positions (e.g., 2-methyl vs. 4-methyl piperidine analogs)

The piperidine ring is a prevalent scaffold in many biologically active compounds and its modification is a key strategy in drug design. researchgate.netmdpi.com For analogs of 5-Chloro-2-(2-methylpiperidin-1-yl)aniline, alterations to the piperidine ring, including the position of the methyl group, have significant consequences for biological activity.

The introduction of different substituents on the piperidine or related piperazine (B1678402) ring can also modulate activity through varying steric and electronic effects. rsc.org For example, replacing a simple piperidine with a more rigid bicyclic system like 2,5-diazabicyclo[2.2.1]heptane has been explored to enhance binding affinity. plos.org Such modifications highlight the delicate balance between conformational flexibility and rigidity required for optimal interaction with a biological target.

| Piperidine/Piperazine Modification | General Impact on Activity | Reference |

| Replacement with Morpholine/Pyrrolidine | Often leads to a decrease in activity. | nih.gov |

| Introduction of a rigid bicyclic system | Can potentially enhance binding affinity due to reduced conformational flexibility. | plos.org |

| Removal of ring nitrogens (piperazine to cyclohexane) | Can decrease aqueous solubility. | plos.org |

| Comparison of 2-methyl vs. 4-methyl | Positional isomers can alter steric and conformational profiles, affecting biological fit. | bldpharm.com |

Role of Halogen (Chlorine) at the 5-Position in Modulating Molecular Interactions

The presence of a chlorine atom at the 5-position of the aniline ring is a defining feature of the parent compound. Halogen atoms, particularly chlorine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. The chlorine at the 5-position (meta to the amino group) exerts a unique electronic and steric effect on the benzene (B151609) ring.

Stereochemical Implications in Molecular Activity and Selectivity

The presence of a methyl group at the 2-position of the piperidine ring introduces a chiral center into this compound. Consequently, the compound can exist as two enantiomers, (R)- and (S)-. The stereochemistry of a molecule is often a critical determinant of its biological activity and selectivity. It is common for one enantiomer to be significantly more active than the other (eutomer vs. distomer) because biological targets, such as enzymes and receptors, are themselves chiral.

The specific three-dimensional arrangement of the atoms in each enantiomer dictates how it can interact with its binding site. The orientation of the 2-methyl group can either facilitate a favorable interaction or cause steric clashes that prevent optimal binding. researchgate.net Stereoselective synthesis is therefore crucial to isolate and evaluate the individual enantiomers to determine which one is responsible for the desired pharmacological effect. nih.gov Studies on related chiral piperidine-containing molecules have consistently demonstrated that stereochemistry plays a pivotal role in their mechanism of action and efficacy. researchgate.netnih.gov

Identification of Key Pharmacophoric Features for Desired Molecular Responses

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. Based on SAR studies of this compound and its analogs, several key pharmacophoric features can be identified:

The Substituted Aniline Ring: This serves as a central scaffold. The amino group is likely a key hydrogen bond donor or a point of attachment for further derivatization.

The 5-Chloro Substituent: This halogen atom is a crucial feature, likely contributing to binding affinity through hydrophobic or halogen bonding interactions and modulating the electronic properties of the aniline ring.

The Piperidine Moiety: This group, particularly the nitrogen atom, often acts as a hydrogen bond acceptor or a basic center that can be protonated at physiological pH. Its size and conformation are critical for fitting into the target binding site.

The 2-Methyl Group on Piperidine: This substituent introduces a specific stereochemical and steric element that fine-tunes the molecule's conformation and interaction with the target, contributing to potency and selectivity.

In-silico computational studies, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, often complement experimental SAR to refine the pharmacophore model and predict the drug-likeness of newly designed analogs. jneonatalsurg.com

Analog Design and Synthesis for Systematic SAR Exploration

The systematic exploration of SAR relies on the rational design and efficient synthesis of a library of analogs. For derivatives of this compound, this involves modifying each key component of the molecule in a controlled manner.

The synthesis of such analogs typically involves multi-step reaction sequences. A common starting point could be the synthesis of the core aniline structure, such as 5-chloro-2-methyl aniline, which can be prepared through methods like the reduction of a corresponding nitro compound. google.com This intermediate can then be coupled with various substituted piperidines or other cyclic amines. Alternatively, derivatization can begin with a pre-formed substituted aniline, followed by reactions to build or modify the piperidine ring. The synthesis of new benzamide (B126) derivatives, for example, has been achieved by reacting a core structure like 5-chloro-2-hydroxy-N-phenylbenzamide with various esters. researchgate.net Such synthetic strategies allow chemists to systematically vary substituents on both the aniline and piperidine rings to probe the SAR and optimize for the desired biological activity. nih.govresearchgate.net

Molecular Target Identification and Interaction Mechanisms of 5 Chloro 2 2 Methylpiperidin 1 Yl Aniline

Exploration of Potential Molecular Targets and Binding Sites

The primary molecular target identified for compounds structurally related to 5-Chloro-2-(2-methylpiperidin-1-yl)aniline is Dipeptidyl Peptidase-4 (DPP-4). nih.govnih.gov DPP-4, also known as CD26, is a type II transmembrane glycoprotein (B1211001) that functions as a serine exopeptidase. nih.gov It is ubiquitously expressed in the body and plays a critical role in glucose homeostasis. The enzyme's primary function is the inactivation of incretin (B1656795) hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govscienceopen.com

The binding site for inhibitors like this compound is the active site of the DPP-4 enzyme. This active site is complex and contains several subsites that accommodate different parts of the ligand. Key features of the binding site include:

The S1 pocket: A hydrophobic pocket that typically accommodates a proline or alanine-like moiety.

The S2 extensive subsite: A larger, more complex cavity that can be occupied by various chemical groups. researchgate.net

A catalytic triad: Composed of Ser630, Asp708, and His740, which is essential for the enzyme's catalytic activity.

The interaction of inhibitors with residues such as the Glu205/Glu206 dyad is also crucial for binding. researchgate.net The structural features of this compound, specifically the piperidine (B6355638) ring and the substituted aniline (B41778) group, are suited to interact with these subsites, suggesting its potential as a DPP-4 inhibitor.

Elucidation of Mechanism of Action at the Molecular Level (e.g., Enzyme Inhibition, Receptor Modulation)

The mechanism of action for this class of compounds is enzyme inhibition. nih.gov By binding to the DPP-4 enzyme, they act as inhibitors, preventing the enzyme from degrading the incretin hormones GLP-1 and GIP. nih.govscienceopen.com This inhibition leads to a rise in the levels of active GLP-1 and GIP in the bloodstream. scienceopen.com

The elevated incretin levels result in several downstream physiological effects that contribute to glycemic control:

Stimulation of Insulin (B600854) Secretion: Active GLP-1 and GIP enhance glucose-dependent insulin release from pancreatic β-cells. nih.gov

Suppression of Glucagon (B607659) Release: Increased incretin levels decrease the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production. nih.gov

This mode of action, centered on the competitive inhibition of the DPP-4 enzyme, has become a well-established therapeutic strategy for the management of type 2 diabetes mellitus. nih.govscienceopen.com

Characterization of Specific Protein-Ligand Binding Interactions

While specific crystallographic data for this compound bound to DPP-4 is not publicly available, the binding interactions can be inferred from the general class of non-peptidomimetic DPP-4 inhibitors. The binding is typically characterized by a network of non-covalent interactions that anchor the inhibitor within the enzyme's active site.

Key predicted interactions include:

Covalent or Non-covalent interaction with Ser630: Some inhibitors form a reversible covalent bond with the catalytic serine residue, while others interact non-covalently. Class 1 inhibitors, such as vildagliptin (B1682220) and saxagliptin, are known to interact with Ser630 via their cyanopyrrolidine group. scienceopen.com

Hydrophobic Interactions: The aromatic ring (the chloro-aniline part) and the aliphatic ring (the methyl-piperidine part) of the molecule are expected to form significant hydrophobic and van der Waals interactions with nonpolar residues within the S1 and S2 pockets of the enzyme. researchgate.net

Hydrogen Bonding: The amine group (aniline) is a critical feature that can form hydrogen bonds with key amino acid residues in the active site, such as the Glu205 and Glu206 dyad. researchgate.net

These combined interactions determine the potency and selectivity of the compound as a DPP-4 inhibitor.

Comparative Analysis with Known Bioactive Ligands and Reference Compounds

A comparative analysis of this compound with established, marketed DPP-4 inhibitors (also known as "gliptins") is essential to understand its potential efficacy. The reference compounds are well-characterized both in terms of their potency (IC₅₀ values) and their interaction with the DPP-4 enzyme. While a direct experimental comparison is unavailable in the reviewed literature, a structural and functional comparison can be made.

Most DPP-4 inhibitors aim to occupy the S1 and S2 subsites of the enzyme's active site. The table below compares key features of known inhibitors.

| Compound | Class | Key Structural Feature for DPP-4 Interaction | DPP-4 Inhibition (IC₅₀) |

| This compound | Non-peptidomimetic (inferred) | Chloro-aniline and 2-methylpiperidine (B94953) moieties | Data Not Available |

| Sitagliptin | Non-peptidomimetic | β-amino acid derivative with a trifluorophenyl group | ~26 nM |

| Vildagliptin | Peptidomimetic (cyanopyrrolidine) | Cyanopyrrolidine group | ~62 nM scienceopen.com |

| Saxagliptin | Peptidomimetic (cyanopyrrolidine) | Adamantyl group and cyanopyrrolidine | ~50 nM scienceopen.com |

| Linagliptin (B1675411) | Non-peptidomimetic (xanthine-based) | Xanthine scaffold with a piperidine substituent | ~1 nM |

| Alogliptin | Non-peptidomimetic (pyrimidine-dione based) | Uracil-based structure with a cyanobenzyl group | <10 nM |

Table data for reference compounds compiled from various sources on pharmacology of DPP-4 inhibitors.

The established DPP-4 inhibitors show a high degree of structural diversity, from peptidomimetics like vildagliptin to xanthine-based structures like linagliptin. scienceopen.com They all, however, achieve potent inhibition of the enzyme. nih.gov The structure of this compound suggests it belongs to the broad class of non-peptidomimetic inhibitors. Its efficacy would depend on how effectively its chloro-aniline and methyl-piperidine components can optimize interactions within the DPP-4 active site compared to the moieties found in highly potent drugs like linagliptin or sitagliptin.

Advanced Research Directions and Future Perspectives

Development of Novel Analogs with Enhanced Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can decipher which structural features are crucial for the desired effect. For the 5-Chloro-2-(2-methylpiperidin-1-yl)aniline scaffold, key modifications could include:

Substitution on the Phenyl Ring: The chlorine atom at the 5-position can be replaced with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups to modulate the electronic properties of the aniline (B41778) ring. This can influence binding affinity and metabolic stability.

Modification of the Piperidine (B6355638) Ring: The methyl group at the 2-position of the piperidine ring introduces chirality, which can be critical for stereospecific interactions with a target protein. Synthesizing and testing both enantiomers ((R) and (S)) is a crucial first step. Further modifications could involve altering the size and nature of this substituent to probe the steric and hydrophobic constraints of the binding pocket.

Alterations to the Aniline Moiety: The primary amine of the aniline is a key functional group that can participate in hydrogen bonding or serve as a handle for further derivatization. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore a wider chemical space.

The following table illustrates a hypothetical set of analogs that could be synthesized to explore the SAR of this scaffold.

| Compound ID | Modification | Rationale |

| Parent | This compound | Baseline compound for comparison. |

| Analog-1 | Replacement of 5-Chloro with 5-Fluoro | To assess the impact of a smaller, more electronegative halogen on activity. |

| Analog-2 | (S)-2-methylpiperidine enantiomer | To investigate stereospecific binding requirements. |

| Analog-3 | (R)-2-methylpiperidine enantiomer | To investigate stereospecific binding requirements. |

| Analog-4 | N-acetylation of the aniline amine | To explore the effect of a neutral, hydrogen-bond accepting group. |

| Analog-5 | Introduction of a hydroxyl group at the 4-position of the phenyl ring | To introduce a hydrogen bond donor and potential metabolic site. |

Application of Integrated Computational and Experimental Approaches in Scaffold Optimization

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation to accelerate the optimization of lead compounds. mdpi.com This integrated approach can save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success.

For the this compound scaffold, this process would typically involve:

Target Identification and Homology Modeling: If the biological target of the scaffold is unknown, computational methods like reverse docking can be used to screen the compound against a library of known protein structures to identify potential binding partners. mdpi.com If a target is identified but its 3D structure is not experimentally determined, homology modeling can be used to build a predictive model based on the structures of related proteins. nih.gov

Molecular Docking and Pharmacophore Modeling: Once a target and its structure (or a model) are available, molecular docking simulations can predict the binding mode and affinity of this compound and its analogs. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. Based on these interactions, a pharmacophore model can be developed, which defines the essential 3D arrangement of chemical features required for activity. rsc.org This model can then be used to virtually screen large compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active.

In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com This allows researchers to deprioritize analogs that are likely to have poor pharmacokinetic profiles or toxic liabilities before they are synthesized.

Experimental Validation and Iterative Optimization: The most promising compounds identified through computational methods are then synthesized and tested experimentally to validate the in silico predictions. mdpi.comlookchem.com The experimental data, in turn, is used to refine the computational models, leading to a more accurate understanding of the SAR and guiding the design of the next generation of analogs in an iterative cycle of design, synthesis, and testing. mdpi.comlookchem.com

Exploring the this compound Scaffold as a Chemical Biology Probe

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein target. nih.gov The this compound scaffold, once optimized for potency and selectivity against a particular target, could be developed into a valuable chemical probe.

The development of a chemical probe from this scaffold would involve:

Demonstrating Target Engagement: It is crucial to show that the compound directly binds to its intended target in a cellular context. This can be achieved through techniques like cellular thermal shift assays (CETSA) or by using tagged versions of the probe for affinity pulldown experiments.

Functionalization for Probe Development: The scaffold can be modified to incorporate reporter tags, such as fluorescent dyes or biotin (B1667282), or reactive groups for covalent labeling of the target protein. These modifications must be carefully designed to not disrupt the compound's binding to its target. For instance, a synthetically tractable position on the scaffold, distal to the key binding interactions, would be chosen for linker attachment.

Use in Target Validation and Pathway Elucidation: A well-characterized chemical probe based on the this compound scaffold could be used to validate its protein target's role in disease. nih.gov By selectively inhibiting the target, researchers can study the downstream cellular consequences and elucidate the biological pathways in which the target is involved. nih.gov This can provide strong evidence for the therapeutic potential of inhibiting that target.

The following table outlines the hypothetical development of a chemical probe from the parent compound.

| Probe Type | Modification to Parent Scaffold | Application |

| Affinity-based Probe | Attachment of a biotin tag via a flexible linker to the aniline nitrogen. | To isolate and identify the protein target from cell lysates. |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein) to a non-critical position on the phenyl ring. | To visualize the subcellular localization of the target protein via microscopy. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., a diazirine) onto the scaffold. | To covalently label the target protein upon UV irradiation for target identification and binding site mapping. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-(2-methylpiperidin-1-yl)aniline, and how can reaction efficiency be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where 2-methylpiperidine reacts with a halogenated aniline precursor (e.g., 5-chloro-2-fluoroaniline). Reaction efficiency can be enhanced by:

- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Optimizing temperature (80–120°C) and reaction time (12–24 hrs) to balance yield and side-product formation.

- Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC for >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., piperidinyl proton integration at δ 1.2–3.0 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>97% achievable) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 239.1) .

- Melting Point Analysis : Differential Scanning Calorimetry (DSC) determines thermal stability (e.g., mp 156–158°C) .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (N/Ar) to prevent oxidation or hydrolysis of the amine group .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- The 2-methylpiperidinyl group’s steric hindrance slows ring substitution but enhances regioselectivity at the para-chloro position.

- Computational modeling (DFT) can predict reaction pathways, while kinetic studies (e.g., Arrhenius plots) quantify activation energies .

- Contrast with analogs (e.g., 5-chloro-2-(1-piperidinyl)aniline ) to assess substituent effects on reactivity.

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

- Methodological Answer :

- Conduct systematic solubility testing in solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis.

- Compare results with structurally similar compounds (e.g., 5-chloro-2-(trifluoromethyl)aniline ) to isolate steric/electronic factors.

- Validate findings via collaborative inter-laboratory studies to minimize instrumentation bias .

Q. What experimental designs are appropriate for studying the environmental fate and degradation pathways of this compound in soil systems?

- Methodological Answer :

- Soil Column Experiments : Simulate leaching behavior using sandy loam/clay soils under varying pH (4–9) and moisture conditions .

- Photocatalytic Degradation : Apply MnFeO/ZnSiO catalysts under simulated solar radiation; optimize via Box-Behnken design .

- LC-MS/MS : Quantify degradation metabolites (e.g., chlorinated aromatic amines) to map pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.